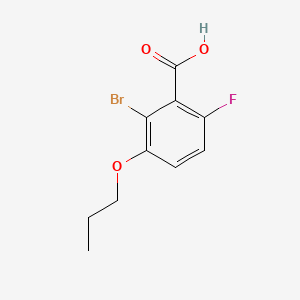

2-Bromo-6-fluoro-3-propoxybenzoic acid

Descripción

Propiedades

IUPAC Name |

2-bromo-6-fluoro-3-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBJVKJSVWSOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-propoxybenzoic acid typically involves the bromination and fluorination of a propoxybenzoic acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 2-Bromo-6-fluoro-3-propoxybenzoic acid may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-fluoro-3-propoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Aplicaciones Científicas De Investigación

2-Bromo-6-fluoro-3-propoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-fluoro-3-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular frameworks.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-bromo-6-fluoro-3-propoxybenzoic acid, differing primarily in substituent groups or backbone modifications:

*Estimated molecular weight based on structural formula.

Key Observations:

Substituent Influence on Acidity: The electron-withdrawing bromo and fluoro groups in 2-bromo-6-fluoro-3-propoxybenzoic acid enhance the acidity of the carboxylic acid group compared to analogs with electron-donating substituents (e.g., methoxy) . In contrast, the nitro (NO₂) group in 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid further increases acidity due to its strong electron-withdrawing nature .

Its isopropoxy analog (-OCH(CH₃)₂) introduces greater steric hindrance, which may reduce solubility in polar solvents .

Molecular Weight Trends :

Physicochemical and Functional Differences

Reactivity :

- Bromo and fluoro substituents favor nucleophilic aromatic substitution (SNAr) reactions, whereas nitro groups are more resistant to substitution but may participate in reduction pathways .

- The propoxy group’s ether linkage is susceptible to oxidative cleavage under strong acidic or basic conditions, unlike the nitro group’s stability .

- Applications: 2-Bromo-6-fluoro-3-propoxybenzoic acid: Potential intermediate in pharmaceuticals (e.g., kinase inhibitors) due to halogenated aromatic systems . 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid: Likely used in dye synthesis or as a photoactive compound due to nitro functionality .

Commercial and Research Status

- Discontinued Compounds : Both 2-bromo-6-fluoro-3-propoxybenzoic acid and its methoxy-nitro analog are listed as discontinued, limiting their current use in research .

- Available Alternatives : The isopropoxy derivative (CAS 2643367-86-4) remains available, though detailed studies on its properties are scarce .

Actividad Biológica

2-Bromo-6-fluoro-3-propoxybenzoic acid is a halogenated benzoic acid derivative notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound possesses a unique molecular structure characterized by the presence of bromine and fluorine atoms, as well as a propoxy group, which contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C10H10BrF O3

- Molecular Weight : Approximately 277.09 g/mol

- Structural Characteristics : The presence of halogens (bromine and fluorine) enhances lipophilicity and alters binding affinities to various biological targets, making this compound a candidate for further pharmacological exploration.

Antimicrobial Properties

Recent studies have demonstrated that 2-Bromo-6-fluoro-3-propoxybenzoic acid exhibits significant antimicrobial activity. The halogen substituents increase the compound's interaction with microbial membranes, enhancing its efficacy against various pathogens.

- Case Study : In a comparative analysis, this compound was tested against several bacterial strains, showing inhibitory concentrations (IC50) ranging from 5 to 20 µg/mL, which indicates a promising profile for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 2-Bromo-6-fluoro-3-propoxybenzoic acid has been investigated through various in vitro assays.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. This mechanism was confirmed through flow cytometry and Western blot analyses.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Mitochondrial disruption |

Interaction with Biological Targets

Research into the interactions between 2-Bromo-6-fluoro-3-propoxybenzoic acid and various enzymes has revealed potential pathways for therapeutic applications.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, with IC50 values indicating effective inhibition at low concentrations.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of 2-Bromo-6-fluoro-3-propoxybenzoic acid with target proteins.

- Key Findings :

- Binding energy values suggest strong interactions with target proteins, indicating potential as a lead compound for drug development.

- Comparative studies with similar compounds highlight the unique binding characteristics conferred by the specific arrangement of substituents on the benzoic acid framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.